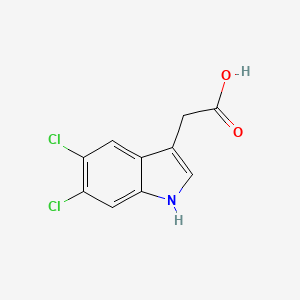

2-(5,6-dichloro-1H-indol-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5,6-dichloro-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRDKUKLLAPFGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC=C2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540233 |

Source

|

| Record name | (5,6-Dichloro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98640-00-7 |

Source

|

| Record name | 5,6-Dichloro-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98640-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5,6-Dichloro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(5,6-dichloro-1H-indol-3-yl)acetic Acid

This guide serves as a technical monograph on 2-(5,6-dichloro-1H-indol-3-yl)acetic acid (5,6-Cl₂-IAA), a potent synthetic halogenated auxin. It is designed for researchers in plant physiology, agricultural biotechnology, and medicinal chemistry.

Chemical Identity & Core Properties[1][2][3][4][5][6]

2-(5,6-dichloro-1H-indol-3-yl)acetic acid is a halogenated derivative of the naturally occurring auxin Indole-3-acetic acid (IAA). The introduction of chlorine atoms at the 5 and 6 positions of the indole ring significantly alters its lipophilicity and resistance to metabolic degradation, resulting in enhanced biological potency compared to non-halogenated auxins.

Physicochemical Data Table

| Property | Specification |

| CAS Number | 98640-00-7 |

| IUPAC Name | 2-(5,6-dichloro-1H-indol-3-yl)acetic acid |

| Common Abbreviations | 5,6-Cl₂-IAA; 5,6-Dichloro-IAA |

| Molecular Formula | C₁₀H₇Cl₂NO₂ |

| Molecular Weight | 244.07 g/mol |

| Physical Form | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Ethanol, MeOH; sparingly soluble in water |

| pKa (Predicted) | ~4.75 (Carboxylic acid moiety) |

| SMILES | OC(=O)CC1=CNC2=CC(Cl)=C(Cl)C=C12 |

| InChI Key | ICRDKUKLLAPFGP-UHFFFAOYSA-N |

Synthesis & Manufacturing Protocol

The synthesis of 5,6-Cl₂-IAA typically follows the Speeter-Anthony procedure or a modified Friedel-Crafts acylation followed by reduction. The protocol below details the Glyoxylic Acid Route (via Oxalyl Chloride), which is preferred for laboratory-scale synthesis due to its high regioselectivity for the C3 position of the indole ring.

Experimental Protocol: Modified Speeter-Anthony Synthesis

Reagents:

-

Starting Material: 5,6-Dichloroindole (CAS 4400-34-6)

-

Reagent A: Oxalyl chloride (C₂O₂Cl₂)

-

Reagent B: Sodium Borohydride (NaBH₄) or Hypophosphorous acid (H₃PO₂)

-

Solvent: Anhydrous Diethyl Ether or THF

Step-by-Step Methodology:

-

Acylation (Glyoxylation):

-

Dissolve 5,6-Dichloroindole (1.0 eq) in anhydrous diethyl ether under nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Dropwise add Oxalyl chloride (1.2 eq). The reaction is highly exothermic; maintain temperature <5°C.

-

Mechanism: Electrophilic aromatic substitution occurs exclusively at the C3 position, forming the 5,6-dichloroindole-3-glyoxylyl chloride intermediate.

-

Stir for 2-4 hours. A bright yellow/orange precipitate forms.

-

-

Hydrolysis:

-

Quench the reaction mixture with ice-cold water or dilute NaOH to hydrolyze the acid chloride to 5,6-dichloroindole-3-glyoxylic acid .

-

Filter the solid and wash with cold water.

-

-

Reduction (Wolff-Kishner or NaBH₄):

-

Preferred Lab Method: Suspend the glyoxylic acid derivative in isopropanol/acetic acid.

-

Add excess Sodium Borohydride (NaBH₄) slowly. Heat to reflux for 4-6 hours.

-

Alternative: Use Hydrazine hydrate/KOH (Wolff-Kishner reduction) if the halogen substituents are stable to strong base (caution: dechlorination is a risk; hydride reduction is safer for halo-indoles).

-

The carbonyl group at the

-position is reduced to a methylene group (

-

-

Purification:

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract with Ethyl Acetate (

). -

Recrystallize from Ethanol/Water to obtain pure 5,6-Cl₂-IAA.

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway converting 5,6-dichloroindole to 5,6-dichloroindole-3-acetic acid via the glyoxylic acid intermediate.

Biological Mechanism & Applications

Mechanism of Action: Auxin Signaling

5,6-Cl₂-IAA functions as a molecular mimic of natural auxin (IAA). Its high potency is attributed to the "chlorine effect," which protects the indole ring from oxidative degradation by IAA-oxidases and peroxidases in plant tissue.

-

Receptor Binding: It binds to the TIR1/AFB (Transport Inhibitor Response 1) F-box proteins.

-

Ubiquitination: This binding promotes the interaction between TIR1 and Aux/IAA repressor proteins .

-

Degradation: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressors, marking them for 26S proteasome degradation.

-

Gene Expression: Degradation of repressors releases ARF (Auxin Response Factors) transcription factors, initiating the transcription of auxin-responsive genes (e.g., GH3, SAUR families).

Applications in Research & Agriculture

-

Rooting Promoter:

-

Studies indicate 5,6-Cl₂-IAA is significantly more potent than Indole-3-butyric acid (IBA) for inducing adventitious root formation in recalcitrant species (e.g., Vigna mungo cuttings).

-

Dosage: Effective at concentrations as low as

M.[1]

-

-

Somatic Embryogenesis:

-

Used in plant tissue culture to induce callus formation and somatic embryos in species where 2,4-D is too phytotoxic or ineffective.

-

-

Medicinal Chemistry Intermediate:

-

The 5,6-dichloroindole scaffold is a privileged structure in drug discovery, serving as a precursor for antiviral agents and antagonists of the strychnine-sensitive glycine receptor.

-

Auxin Signaling Pathway Diagram

Figure 2: Molecular mechanism of 5,6-Cl₂-IAA. The compound acts as a "molecular glue" to recruit repressors for degradation, activating growth genes.

Safety & Handling (GHS Standards)

While specific toxicological data for this derivative is limited compared to IAA, it should be handled as a potent bioactive halogenated compound.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Store at -20°C (desiccated) to prevent hydrolytic or oxidative degradation.

-

Wear nitrile gloves and use a fume hood during synthesis to avoid inhalation of indole vapors or acid chlorides.

-

References

-

Katayama, M., et al. (2001). "Synthesis, absolute configuration and biological activity of both enantiomers of 2-(5,6-dichloro-3-indolyl)propionic acid: new dichloroindole auxins." Bioscience, Biotechnology, and Biochemistry.

-

Katayama, M., & Saito, T. (2010). "5,6-Dichloroindole-3-acetic acid and 4-chloroindole-3-acetic acid, two potent candidates for new rooting promoters without estrogenic activity."[1] Journal of Pesticide Science.

-

Sigma-Aldrich. (n.d.). "2-(5,6-Dichloro-1H-indol-3-yl)acetic acid Product Page."

- Speeter, M. E., & Anthony, W. C. (1954). "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society.

Sources

Technical Monograph: 5,6-Dichloroindole-3-Acetic Acid (5,6-Cl₂-IAA)

This guide is structured as a high-level technical monograph for researchers in plant physiology, chemical biology, and agrochemical development. It prioritizes mechanistic insight and experimental utility over generic descriptions.

High-Potency Synthetic Auxin & Metabolic Probe

Executive Summary

5,6-Dichloroindole-3-acetic acid (5,6-Cl₂-IAA) is a halogenated synthetic derivative of the natural plant hormone Indole-3-acetic acid (IAA).[1][2][3] Unlike its natural analog, 5,6-Cl₂-IAA exhibits significantly enhanced biological activity—often 10- to 20-fold more potent than IAA and superior to Indole-3-butyric acid (IBA) in adventitious rooting assays.

Its primary value in research and biotechnology lies in its metabolic stability . The electron-withdrawing chlorine substituents at the 5 and 6 positions render the indole core resistant to oxidative decarboxylation by peroxidases, a primary clearance pathway for native IAA. This makes 5,6-Cl₂-IAA an essential tool for studying auxin signaling thresholds, inducing somatic embryogenesis in recalcitrant genotypes, and promoting rooting without the off-target estrogenic activity observed in some other synthetic regulators.

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 2-(5,6-dichloro-1H-indol-3-yl)acetic acid |

| CAS Number | 1912-47-6 (Generic Cl-IAA often cited; specific isomers vary) |

| Molecular Formula | C₁₀H₇Cl₂NO₂ |

| Molecular Weight | 244.07 g/mol |

| Appearance | Off-white to pale tan crystalline solid |

| pKa (Acid) | ~4.2 – 4.5 (Estimated; more acidic than IAA due to -I effect of Cl) |

| Lipophilicity (LogP) | ~2.5 (Higher than IAA's 1.41; enhanced membrane permeability) |

| Solubility | Insoluble in water.[4][5] Soluble in DMSO, Ethanol, and 1N KOH. |

| Stability | Highly resistant to photo-oxidation and enzymatic degradation compared to IAA. |

Chemical Synthesis: The Fischer Indole Route

The most robust synthesis of 5,6-Cl₂-IAA utilizes the Fischer Indole Synthesis .[2] This method allows for the pre-installation of halogen substituents on the phenyl ring, avoiding the regioselectivity issues of direct chlorination of IAA.

Reaction Logic

-

Hydrazone Formation: 3,4-Dichlorophenylhydrazine reacts with a masked aldehyde/ketone (often an acetal or keto-acid ester).

-

Sigmatropic Rearrangement: Under acidic catalysis, the hydrazone undergoes a [3,3]-sigmatropic shift.

-

Cyclization: Elimination of ammonia yields the indole core.

Synthesis Pathway Diagram

Caption: Fischer Indole Synthesis pathway for 5,6-Cl₂-IAA. The 3,4-dichloro substitution pattern on the hydrazine dictates the 5,6-position on the final indole.

Biological Mechanism: The "Super-Auxin" Effect

To use 5,6-Cl₂-IAA effectively, one must understand why it is more potent than the natural hormone. It is not merely about receptor binding; it is about signal persistence .

A. Receptor Affinity (TIR1/AFB)

5,6-Cl₂-IAA acts as a molecular glue between the TIR1 (Transport Inhibitor Response 1) F-box protein and the Aux/IAA transcriptional repressors.

-

Binding Mode: The dichlorinated indole ring fits into the hydrophobic pocket of TIR1. The chlorines at positions 5 and 6 provide additional hydrophobic contacts and steric bulk that stabilize the TIR1-Aux/IAA complex more effectively than the native indole ring.

-

Result: Enhanced ubiquitination and degradation of Aux/IAA repressors, leading to rapid and sustained auxin response gene expression (ARFs).

B. Metabolic Resistance (The Critical Differentiator)

Natural IAA is rapidly cleared by plants to prevent toxicity.

-

Oxidation: IAA-oxidases (peroxidases) attack the indole ring. The electron-withdrawing chlorine atoms on 5,6-Cl₂-IAA deactivate the ring toward electrophilic attack, blocking this degradation pathway.

-

Conjugation: While 5,6-Cl₂-IAA can still be conjugated to amino acids (e.g., GH3 enzymes), the free acid pool remains elevated for longer periods.

Signaling & Stability Flowchart

Caption: Comparative mechanism. 5,6-Cl₂-IAA activates the TIR1 pathway similarly to IAA but evades the peroxidase-mediated degradation that limits IAA's half-life.

Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solutions

Rationale: 5,6-Cl₂-IAA is hydrophobic. Direct dissolution in water will result in precipitation and inaccurate dosing.

-

Weighing: Accurately weigh 10 mg of 5,6-Cl₂-IAA.

-

Primary Solubilization: Dissolve in 1.0 mL of 1N KOH (Potassium Hydroxide) OR DMSO (Dimethyl sulfoxide).

-

Note: KOH is preferred for tissue culture as DMSO can be cytotoxic at high concentrations. KOH converts the acid to the soluble potassium salt.

-

-

Dilution: Slowly add the dissolved concentrate to 9.0 mL of double-distilled water while stirring.

-

Sterilization: Filter-sterilize using a 0.22 µm PES or Nylon syringe filter . Do not autoclave the stock solution, although the molecule is heat-stable, filtration prevents any potential thermal degradation or precipitation.

-

Storage: Aliquot into light-protective (amber) tubes and store at -20°C. Stable for >12 months.

Protocol B: Recalcitrant Rooting Assay (Example: Legume Cuttings)

Rationale: 5,6-Cl₂-IAA is specifically cited for rooting "difficult" species where IBA fails.

-

Explant Prep: Excise stem cuttings (approx. 5-8 cm) from 4-week-old donor plants (e.g., Vigna radiata or woody ornamentals).

-

Pulse Treatment:

-

Prepare a treatment solution of 5 µM to 50 µM 5,6-Cl₂-IAA in sterile water (diluted from stock).

-

Control: Compare against equimolar IAA and IBA.

-

Dip the basal end (1-2 cm) of the cutting into the solution for 30 minutes .

-

Why Pulse? Due to its high potency and stability, continuous exposure in media can cause callus overgrowth. A short pulse provides a sufficient trigger.

-

-

Culture: Transfer cuttings to hormone-free ½ MS (Murashige & Skoog) medium or sterile vermiculite.

-

Data Collection: Assess root number and length at 7 and 14 days. Expect 5,6-Cl₂-IAA to induce rooting earlier and more prolifically than IBA.

Comparative Efficacy Analysis

| Compound | Type | Potency (Rooting) | Metabolic Stability | Primary Utility |

| IAA | Natural | Low | Low (Minutes/Hours) | General physiology; often too unstable for tissue culture. |

| IBA | Natural Precursor | Moderate | Moderate | Standard commercial rooting agent. |

| NAA | Synthetic | High | High | General tissue culture; can be phytotoxic. |

| 2,4-D | Synthetic | Very High | High | Callus induction; often inhibits root elongation; herbicidal. |

| 5,6-Cl₂-IAA | Synthetic | Ultra-High | High | Recalcitrant rooting; Somatic embryogenesis; Low estrogenic toxicity. |

References

-

Katayama, M., et al. (2010).[6][7] "5,6-Dichloroindole-3-acetic acid and 4-chloroindole-3-acetic acid, two potent candidates for new rooting promoters without estrogenic activity."[3][8][9] Journal of Pesticide Science.[3][6][7][10]

-

Hatano, T., Katayama, M., & Marumo, S. (1987). "5,6-Dichloroindole-3-acetic acid as a potent auxin: its synthesis and biological activity." Experientia.

-

Rescher, U., et al. (2025). "Auxin Biology: Applications and the Mechanisms Behind." Cellular Tools and Approaches for Plant Biotechnology.

-

Simon, S., & Petrášek, J. (2011). "Why plants need more than one type of auxin." Plant Science.

Sources

- 1. Synthesis, absolute configuration and biological activity of both enantiomers of 2-(5,6-dichloro-3-indolyl)propionic acid: new dichloroindole auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6361999B1 - Auxinic analogues of indole-3- acetic acid - Google Patents [patents.google.com]

- 3. 5,6-Dichloroindole-3-acetic acid and 4-chloroindole-3-acetic acid, two potent candidates for new rooting promoters without estrogenic activity [jstage.jst.go.jp]

- 4. Showing Compound 5-Hydroxyindole-3-acetic acid (FDB001403) - FooDB [foodb.ca]

- 5. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. jkip.kit.edu [jkip.kit.edu]

- 8. 4-Chloroindole-3-acetic acid | 2519-61-1 [chemicalbook.com]

- 9. CAS 2519-61-1: 4-Chloroindole-3-acetic acid | CymitQuimica [cymitquimica.com]

- 10. Estrogenic Activities of 517 Chemicals by Yeast Two-Hybrid Assay [jstage.jst.go.jp]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid

Foreword for the Research Professional

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The compound 2-(5,6-dichloro-1H-indol-3-yl)acetic acid, a halogenated derivative of the natural auxin indole-3-acetic acid, presents an intriguing candidate for investigation within drug discovery programs. While its precise molecular mechanism of action has not been extensively characterized in publicly available literature, its structural features suggest a plausible and compelling hypothesis: the modulation of the Inositol-Requiring Enzyme 1α (IRE1α) signaling pathway.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a foundational, experience-driven framework for investigating the mechanism of action of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our hypothesis in the established literature, empowering you to rigorously test this proposed mechanism.

The Cellular Stress Sentinel: The Unfolded Protein Response and IRE1α

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of approximately one-third of the eukaryotic proteome.[1] A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, or the expression of mutant proteins, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[2] To cope with this challenge, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[2][3]

The UPR is orchestrated by three ER-transmembrane sensor proteins: PERK, ATF6, and IRE1α.[3][4] Of these, IRE1α is the most evolutionarily conserved and is a unique bifunctional enzyme, possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain in its cytosolic portion.[5][6][7]

Under basal conditions, IRE1α is maintained in an inactive, monomeric state through its association with the ER chaperone BiP (Binding immunoglobulin protein).[2] Upon accumulation of unfolded proteins, BiP is sequestered away, leading to the dimerization and trans-autophosphorylation of IRE1α.[6][8] This phosphorylation event activates its RNase domain, which initiates two key downstream signaling branches:

-

XBP1 mRNA Splicing: The activated IRE1α RNase performs an unconventional splicing of the X-box binding protein 1 (XBP1) mRNA, removing a 26-nucleotide intron.[9][10] This frameshift results in the translation of a potent transcription factor, XBP1s, which translocates to the nucleus to upregulate genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby enhancing the cell's capacity to resolve ER stress.[11][12]

-

Regulated IRE1-Dependent Decay (RIDD): The IRE1α RNase also degrades a subset of mRNAs that are localized to the ER membrane, a process known as RIDD.[13][14][15] By degrading these transcripts, RIDD reduces the influx of new proteins into the already-stressed ER lumen.[16]

The dual outputs of IRE1α signaling are critical for determining cell fate. Adaptive UPR signaling promotes cell survival; however, under chronic or irremediable ER stress, IRE1α signaling can switch to a pro-apoptotic output.[17] Given its central role in cellular homeostasis and disease, IRE1α has emerged as a compelling therapeutic target in oncology, inflammatory diseases, and metabolic disorders.[18][19][20]

Caption: The IRE1α branch of the Unfolded Protein Response (UPR).

Hypothesized Mechanism of Action: Inhibition of IRE1α

We hypothesize that 2-(5,6-dichloro-1H-indol-3-yl)acetic acid functions as an inhibitor of the IRE1α kinase/RNase pathway. This hypothesis is predicated on structure-activity relationships (SAR) observed in published research, where the indole scaffold has been successfully harnessed to develop potent and selective IRE1α inhibitors.[21][22][23]

The rationale for this hypothesis is twofold:

-

Structural Precedent: Numerous small molecules incorporating an indole core have been reported to inhibit IRE1α. These compounds often function as "kinase-inhibiting RNase attenuators" (KIRAs), where they bind to the ATP-binding pocket of the kinase domain and allosterically inhibit the RNase function.[17]

-

Favorable Substitutions: The dichloro substitutions on the indole ring at positions 5 and 6, along with the acetic acid moiety at position 3, may confer the necessary electronic and steric properties for high-affinity binding to a pocket within the IRE1α protein, potentially the ATP-binding site of the kinase domain.

If this hypothesis is correct, 2-(5,6-dichloro-1H-indol-3-yl)acetic acid would be expected to prevent the downstream signaling events of IRE1α activation, namely the unconventional splicing of XBP1 mRNA and the degradation of RIDD substrates.

A Framework for Investigation: Experimental Validation

To rigorously test the hypothesis that 2-(5,6-dichloro-1H-indol-3-yl)acetic acid inhibits IRE1α, a multi-tiered experimental approach is required, progressing from direct, in vitro biochemical assays to cell-based functional assays.

Caption: Experimental workflow for validating the hypothesized mechanism of action.

Biochemical Assays: Direct Target Engagement

The primary and most crucial step is to determine if the compound directly interacts with and inhibits the enzymatic activities of purified recombinant IRE1α protein.

This assay quantifies the kinase activity of IRE1α by measuring the amount of ADP produced during the phosphotransferase reaction. The ADP-Glo™ Kinase Assay is a common, robust method.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase-based reaction, producing a luminescent signal that is proportional to ADP concentration.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a 2X solution of recombinant human IRE1α (cytosolic domain) in Kinase Buffer. The final concentration should be empirically determined by titration to be in the linear range of the assay (typically in the low nM range).

-

Prepare a 2X substrate solution containing ATP (at its Kₘ, e.g., 10 µM) and a suitable substrate like Myelin Basic Protein (MBP, e.g., 20 µM) in Kinase Buffer.

-

Prepare serial dilutions of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid in DMSO, then dilute further in Kinase Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. Include a known IRE1α kinase inhibitor (e.g., KIRA6) as a positive control.[24]

-

-

Kinase Reaction:

-

Add 5 µL of the compound dilutions or controls to the wells of a 384-well plate.

-

Initiate the reaction by adding 5 µL of the 2X IRE1α enzyme solution.

-

Immediately add 10 µL of the 2X ATP/substrate solution.

-

Incubate for 60 minutes at room temperature.

-

-

ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to each well.

-

Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Convert luminescence readings to ADP concentration using an ATP/ADP standard curve.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

This assay directly measures the endoribonuclease activity of IRE1α using a fluorogenic substrate.

Principle: A synthetic RNA hairpin substrate is designed with a fluorophore and a quencher at opposing ends. In its intact state, the quencher suppresses the fluorophore's signal via Förster Resonance Energy Transfer (FRET). Upon cleavage by IRE1α, the fluorophore and quencher separate, resulting in an increase in fluorescence.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare RNase Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA).

-

Prepare a solution of recombinant human IRE1α in RNase Buffer.

-

Prepare a solution of the FRET-based RNA substrate in RNase Buffer.

-

Prepare serial dilutions of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid and a known RNase inhibitor (e.g., 4µ8C or STF-083010) as a positive control.[24][25]

-

-

RNase Reaction:

-

In a 384-well plate, combine the IRE1α enzyme, RNase buffer, and compound dilutions/controls.

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding the FRET substrate.

-

Immediately begin monitoring the increase in fluorescence in a plate reader (e.g., λₑₓ = 485 nm, λₑₘ = 525 nm) in kinetic mode, taking readings every 1-2 minutes for 60-90 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence curve for each concentration.

-

Plot the percentage of inhibition (relative to the DMSO control) against the compound concentration and calculate the IC₅₀ value.

-

Cell-Based Assays: Target Validation in a Biological Context

Positive results in biochemical assays must be validated in a cellular environment to confirm that the compound can penetrate cells and engage its target to produce a functional effect.

This assay provides a direct readout of IRE1α RNase activity within cells by measuring the ratio of spliced to unspliced XBP1 mRNA.

Principle: Cells are treated with an ER stress-inducing agent to activate IRE1α. The test compound is added to see if it can prevent the subsequent splicing of XBP1 mRNA. Total RNA is then extracted, reverse transcribed to cDNA, and the XBP1 transcript is amplified by PCR using primers that flank the splice site. The spliced (XBP1s) and unspliced (XBP1u) forms can be resolved by agarose gel electrophoresis due to their size difference.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., HeLa, HEK293T) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid or a positive control inhibitor (e.g., 10 µM MKC3946) for 1-2 hours.[26]

-

Induce ER stress by adding an agent such as Tunicamycin (e.g., 2.5 µg/mL) or Thapsigargin (e.g., 300 nM) for 4-6 hours. Include unstressed and stressed (vehicle-only) controls.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit).

-

Assess RNA quality and quantity.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random hexamer primers.

-

-

PCR Amplification:

-

Perform PCR using primers that flank the 26-nucleotide intron of XBP1.

-

PCR cycling conditions should be optimized, but a typical protocol would be: 95°C for 5 min, followed by 30-35 cycles of (95°C for 30s, 60°C for 30s, 72°C for 30s), and a final extension at 72°C for 7 min.

-

-

Gel Electrophoresis and Analysis:

-

Resolve the PCR products on a 2.5-3% high-resolution agarose gel.

-

The unspliced XBP1 product will be 26 bp larger than the spliced product. A third, hybrid band may also be visible.

-

Visualize the bands using a DNA stain (e.g., ethidium bromide or SYBR Safe) and quantify the band intensities using densitometry software.

-

Calculate the percentage of XBP1 splicing and determine the dose-dependent effect of the compound.

-

Quantitative Data Summary and Interpretation

The potency of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid can be benchmarked against known IRE1α inhibitors.

| Compound | Target Domain | IC₅₀ (Kinase) | IC₅₀ (RNase) | Notes | Reference |

| KIRA6 | Kinase | 0.6 µM | Attenuates RNase | Allosteric inhibitor | [24] |

| STF-083010 | RNase (via Kinase) | N/A | Inhibits RNase | Binds kinase domain | [24][25] |

| 4µ8C | RNase | N/A | Potent inhibitor | Direct RNase binder | [24][27] |

| GSK2850163 | Kinase | 20 nM | 200 nM | ATP-competitive | [24] |

| IA107 | RNase (via Kinase) | N/A | 9 nM (phos.) | Indole-based | [24] |

Interpreting the Results:

-

Potent inhibition in both kinase and RNase biochemical assays, coupled with a dose-dependent reduction in XBP1 splicing in cells, would provide strong evidence supporting the hypothesis that 2-(5,6-dichloro-1H-indol-3-yl)acetic acid is a direct IRE1α inhibitor.

-

Inhibition of only the kinase activity without affecting the RNase function would be an unusual but mechanistically interesting finding, suggesting a decoupling of the two domains.

-

Inhibition of XBP1 splicing in cells without direct inhibition in biochemical assays could suggest an indirect mechanism of action upstream of IRE1α or modulation of a component of the UPR signaling complex.

-

No activity in any of the assays would refute the primary hypothesis, indicating the compound's mechanism of action lies elsewhere.

Concluding Remarks and Future Directions

This guide outlines a clear, hypothesis-driven strategy for elucidating the mechanism of action of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid. By focusing on the plausible target of IRE1α, we have provided a scientifically rigorous and experimentally actionable roadmap. Successful validation of this compound as an IRE1α inhibitor would open avenues for its further development in therapeutic areas where UPR modulation is beneficial, such as in certain cancers and inflammatory conditions.[18][20]

Further investigations could include assessing the compound's effect on the RIDD branch of IRE1α signaling, performing crystallography studies to determine its binding mode, and conducting in vivo studies in relevant disease models to establish its therapeutic potential.

References

-

Schröder, M., & Kaufman, R. J. (2005). The unfolded protein response: A stress signaling pathway critical for health and disease. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 569(1-2), 29-63. [Link]

-

Tsuchiya, Y., et al. (2006). Analysis of the XBP1 splicing mechanism using endoplasmic reticulum stress-indicators. Biochemical and Biophysical Research Communications, 350(3), 611-616. [Link]

-

Yoshida, H., et al. (2009). Unconventional splicing of XBP1 mRNA occurs in the cytoplasm during the mammalian unfolded protein response. Journal of Cell Science, 122(16), 2877-2886. [Link]

-

Hollien, J., et al. (2009). Regulated Ire1-dependent decay of messenger RNAs in mammalian cells. The Journal of Cell Biology, 186(3), 323-331. [Link]

-

Hetz, C., & Papa, F. R. (2018). The Unfolded Protein Response: An Overview. Methods in Molecular Biology, 1691, 1-9. [Link]

-

Ghosh, R., et al. (2019). Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung. PLoS ONE, 14(1), e0209864. [Link]

-

Coelho, D. S., & Domingos, P. M. (2014). Physiological roles of regulated Ire1 dependent decay. Frontiers in Genetics, 5, 76. [Link]

-

Hollien, J., & Weissman, J. S. (2006). Decay of Endoplasmic Reticulum-Localized mRNAs during the Unfolded Protein Response. Science, 313(5783), 104-107. [Link]

-

Hetz, C. (2012). The unfolded protein response: controlling cell fate decisions under ER stress and beyond. Nature Reviews Molecular Cell Biology, 13(2), 89-102. [Link]

-

Ma, Y., & Hendershot, L. M. (2011). Ire1-mediated decay in mammalian cells relies on mRNA sequence, structure, and translational status. Molecular Cell, 58(6), 1006-1017. [Link]

-

Logue, S. E., et al. (2018). Regulation of IRE1α by the small molecule inhibitor 4μ8c in hepatoma cells. FEBS Open Bio, 8(3), 465-476. [Link]

-

Calfon, M., et al. (2002). IRE1-mediated unconventional mRNA splicing and S2P-mediated ATF6 cleavage merge to regulate XBP1 in signaling the unfolded protein response. Genes & Development, 16(13), 1675-1688. [Link]

-

Ron, D., & Walter, P. (2007). Signal integration in the endoplasmic reticulum unfolded protein response. Nature Reviews Molecular Cell Biology, 8(7), 519-529. [Link]

-

Bio-Techne. (n.d.). Unfolded Protein Response (UPR) Pathway and ER Stress FAQs. [Link]

-

ResearchGate. (n.d.). IRE1α structure and its downstream mechanisms in mild and severe stress. [Link]

-

University of Zurich. (n.d.). XBP1 mRNA splicing on the ER. [Link]

-

Li, H., et al. (2021). The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate. International Journal of Molecular Sciences, 22(4), 1666. [Link]

-

Yoshida, H., et al. (2001). XBP1 mRNA is induced by ATF6 and spliced by IRE1 in response to ER stress to produce a highly active transcription factor. Cell, 107(7), 881-891. [Link]

-

Zhou, J., et al. (2006). The crystal structure of human IRE1 luminal domain reveals a conserved dimerization interface required for activation of the unfolded protein response. Proceedings of the National Academy of Sciences, 103(39), 14343-14348. [Link]

-

Gerlo, S., et al. (2018). Bioluminescent reporter assay for monitoring ER stress in human beta cells. Scientific Reports, 8(1), 1-11. [Link]

-

Joshi, A., et al. (2015). Molecular mechanisms of human IRE1 activation through dimerization and ligand binding. Oncotarget, 6(16), 13019. [Link]

-

Lhomond, S., et al. (2018). The multiple roles of the unfolded protein response regulator IRE1α in cancer. Cancers, 10(1), 19. [Link]

-

Belyy, V., et al. (2022). Endoplasmic reticulum stress activates human IRE1α through reversible assembly of inactive dimers into small oligomers. eLife, 11, e77734. [Link]

-

Al-Brakati, A., et al. (2023). The Role of ER Stress and the Unfolded Protein Response in Cancer. Cancers, 15(12), 3236. [Link]

-

Wu, P., et al. (2025). Harnessing indole scaffolds to identify small-molecule IRE1α inhibitors modulating XBP1 mRNA splicing. Nature Communications, 16(1), 1-14. [Link]

-

Amin-Wetzel, N., et al. (2020). A Molecular Mechanism for Turning off IRE1α Signaling During Endoplasmic Reticulum Stress. bioRxiv. [Link]

-

ResearchGate. (2025). Harnessing indole scaffolds to identify small-molecule IRE1α inhibitors modulating XBP1 mRNA splicing. [Link]

-

Coelho, D. S., & Domingos, P. M. (2014). Physiological roles of regulated Ire1 dependent decay. Frontiers in genetics, 5, 76. [Link]

-

ResearchGate. (n.d.). Overview of the evaluated indole analogues as IRE1α inhibitors. [Link]

-

ResearchGate. (n.d.). The role of IRE1α-mediated signaling pathways in cancer pathogenesis. [Link]

-

Shrestha, N., et al. (2018). IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases. Frontiers in Immunology, 9, 1289. [Link]

-

Cho, H., et al. (2019). Intrinsic Structural Features of the Human IRE1α Transmembrane Domain Sense Membrane Lipid Saturation. Molecular Cell, 75(5), 963-977. [Link]

-

Cross, B. C., et al. (2012). The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule. Proceedings of the National Academy of Sciences, 109(15), E869-E878. [Link]

-

Plácido, A. I., et al. (2024). The Interplay Between Ca2+ Homeostasis, Endoplasmic Reticulum Stress, and the Unfolded Protein Response in Human Diseases. International Journal of Molecular Sciences, 25(3), 1735. [Link]

-

Ximbio. (n.d.). XBP1 splicing reporter (XSARA) cell line. [Link]

-

Martin, V., et al. (2022). IRE1α overexpression in malignant cells limits tumor progression by inducing an anti-cancer immune response. OncoImmunology, 11(1), 2115602. [Link]

-

Chen, Y., et al. (2021). XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation. The Journal of biological chemistry, 296, 100494. [Link]

-

Thompson, S., et al. (2019). Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. Journal of Medicinal Chemistry, 62(5), 2539-2553. [Link]

-

ResearchGate. (n.d.). Cell-Based High-Throughput Luciferase Reporter Gene Assays for Identifying and Profiling Chemical Modulators of Endoplasmic Reticulum Signaling Protein, IRE1. [Link]

-

Plumb, R., et al. (2020). Live imaging of the co-translational recruitment of XBP1 mRNA to the ER and its processing by diffuse, non-polarized IRE1α. bioRxiv. [Link]

-

PubChem. (n.d.). 2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid. [Link]

-

Mol-Instincts. (n.d.). 2-(6-hydroxy-1H-indol-3-yl)acetic acid. [Link]

Sources

- 1. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neurology.org [neurology.org]

- 3. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endoplasmic reticulum stress activates human IRE1α through reversible assembly of inactive dimers into small oligomers | eLife [elifesciences.org]

- 7. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]

- 8. pnas.org [pnas.org]

- 9. Analysis of the XBP1 splicing mechanism using endoplasmic reticulum stress-indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.biologists.com [journals.biologists.com]

- 12. genesdev.cshlp.org [genesdev.cshlp.org]

- 13. Regulated Ire1-dependent decay of messenger RNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Physiological roles of regulated Ire1 dependent decay [frontiersin.org]

- 15. rupress.org [rupress.org]

- 16. Physiological roles of regulated Ire1 dependent decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The multiple roles of the unfolded protein response regulator IRE1α in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Role of ER Stress and the Unfolded Protein Response in Cancer | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. Harnessing indole scaffolds to identify small-molecule IRE1α inhibitors modulating XBP1 mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. medchemexpress.com [medchemexpress.com]

- 25. walterlab.ucsf.edu [walterlab.ucsf.edu]

- 26. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pnas.org [pnas.org]

Spectroscopic Characterization of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid: A Technical Guide

Introduction

2-(5,6-dichloro-1H-indol-3-yl)acetic acid is a halogenated derivative of indole-3-acetic acid (IAA), a pivotal phytohormone of the auxin class that governs myriad aspects of plant growth and development. The introduction of chlorine atoms onto the indole ring can significantly modulate the molecule's biological activity, making it a compound of interest for researchers in drug development and agrochemical innovation.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application and further development.

This technical guide provides an in-depth exploration of the spectroscopic data for 2-(5,6-dichloro-1H-indol-3-yl)acetic acid, offering field-proven insights into the experimental methodologies and data interpretation. The content herein is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary for the comprehensive characterization of this and similar indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Theoretical Framework

¹H and ¹³C NMR spectroscopy are based on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, which is influenced by neighboring atoms and functional groups. The resulting chemical shifts (δ), measured in parts per million (ppm), provide a fingerprint of the molecule's structure.[2]

For 2-(5,6-dichloro-1H-indol-3-yl)acetic acid, the electron-withdrawing nature of the two chlorine atoms on the benzene portion of the indole ring is expected to deshield the nearby aromatic protons and carbons, leading to downfield chemical shifts compared to the parent indole-3-acetic acid.[3]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a self-validating system for obtaining high-quality NMR data.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation :

-

Accurately weigh 5-25 mg of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is capable of dissolving the compound and has well-characterized residual solvent peaks.[4] The choice of solvent can influence the chemical shifts of labile protons like N-H and O-H.[5]

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Filter the solution through a Pasteur pipette containing a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.[6]

-

Cap the NMR tube securely and label it clearly.

-

-

Instrument Setup and Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp resonance lines.[4]

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.

-

-

Data Processing :

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak shapes and integrals.

-

Reference the spectrum to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-(5,6-dichloro-1H-indol-3-yl)acetic acid in DMSO-d₆. These predictions are based on the known spectra of indole-3-acetic acid and the anticipated effects of the chloro substituents.[7][8]

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H1 (N-H) | 11.0 - 11.2 | br s |

| H2 | 7.3 - 7.4 | s |

| H4 | 7.8 - 7.9 | s |

| H7 | 7.6 - 7.7 | s |

| CH₂ | 3.7 - 3.8 | s |

| COOH | 12.2 - 12.4 | br s |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 124 - 126 |

| C3 | 107 - 109 |

| C3a | 127 - 129 |

| C4 | 120 - 122 |

| C5 | 125 - 127 |

| C6 | 126 - 128 |

| C7 | 112 - 114 |

| C7a | 135 - 137 |

| CH₂ | 30 - 32 |

| COOH | 172 - 174 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Theoretical Framework

In electrospray ionization (ESI) mass spectrometry, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For carboxylic acids like 2-(5,6-dichloro-1H-indol-3-yl)acetic acid, ESI in negative ion mode is often employed, resulting in the detection of the deprotonated molecule, [M-H]⁻.[3] The presence of two chlorine atoms will produce a characteristic isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocol: ESI-MS Analysis

Caption: General workflow for electrospray ionization mass spectrometry analysis.

Step-by-Step Methodology:

-

Sample Preparation :

-

Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For negative ion mode, a small amount of a basic modifier like ammonium hydroxide can be added to facilitate deprotonation.

-

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to maximize the signal of the ion of interest.

-

Acquire the mass spectrum in negative ion mode over an appropriate mass-to-charge (m/z) range.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID).

-

Predicted Mass Spectrum Data

Table 3: Predicted High-Resolution MS Data

| Ion | Calculated m/z |

| [M-H]⁻ (C₁₀H₆Cl₂NO₂⁻) | 241.9724 |

The isotopic pattern for the [M-H]⁻ ion will show three major peaks corresponding to the presence of two ³⁵Cl atoms, one ³⁵Cl and one ³⁷Cl atom, and two ³⁷Cl atoms, with relative intensities of approximately 9:6:1.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a valuable tool for identifying functional groups.

Theoretical Framework

Different types of chemical bonds vibrate at characteristic frequencies. By analyzing the absorption bands in an IR spectrum, one can deduce the presence of specific functional groups. For 2-(5,6-dichloro-1H-indol-3-yl)acetic acid, key vibrational modes include the O-H and N-H stretches, the C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretches.[9]

Experimental Protocol: KBr Pellet Method

Caption: Workflow for preparing a KBr pellet and acquiring an FT-IR spectrum.

Step-by-Step Methodology:

-

Sample Preparation :

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Collect the sample spectrum.

-

Predicted IR Absorption Bands

Table 4: Predicted Characteristic IR Peaks

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3300 | N-H stretch |

| 3300 - 2500 | O-H stretch (broad, carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid)[12] |

| 1600 - 1450 | C=C stretch (aromatic) |

| ~1450 | C-H bend (aliphatic) |

| 1300 - 1200 | C-O stretch |

| 850 - 750 | C-Cl stretch |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals.

Theoretical Framework

The indole ring system is a chromophore that absorbs UV light. The absorption maxima (λ_max) are characteristic of the electronic structure of the molecule. Substituents on the indole ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.[2] Electron-withdrawing groups like chlorine are expected to cause a slight red shift in the absorption bands of the indole chromophore.[13]

Experimental Protocol: Solution-Phase UV-Vis

Caption: Workflow for solution-phase UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation :

-

Prepare a stock solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

-

Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λ_max.

-

Fill a quartz cuvette with the sample solution and another with the pure solvent to serve as a blank.[14]

-

-

Data Acquisition :

-

Place the sample and blank cuvettes in the spectrophotometer.

-

Record a baseline spectrum with the blank.

-

Record the absorption spectrum of the sample over the desired wavelength range (typically 200-400 nm for indoles).

-

Predicted UV-Vis Absorption Maxima

Table 5: Predicted UV-Vis λ_max

| Predicted λ_max (nm) |

| ~220 |

| ~280-290 |

The spectrum of indole-3-acetic acid typically shows two main absorption bands around 219 nm and 280 nm. The dichloro substitution is expected to cause a slight bathochromic shift of these bands.

Conclusion

The comprehensive spectroscopic characterization of 2-(5,6-dichloro-1H-indol-3-yl)acetic acid, employing NMR, MS, IR, and UV-Vis techniques, provides a robust framework for its structural confirmation and purity assessment. The predicted data and detailed protocols within this guide serve as a valuable resource for researchers, enabling confident and accurate analysis of this and related indole derivatives. The interplay of these spectroscopic methods offers a multi-faceted view of the molecule, which is essential for advancing its potential applications in various scientific fields.

References

- NMR Sample Preparation. (n.d.).

- NMR Sample Preparation. (n.d.).

- How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit.

- UV-Visible spectrum of IAA: (a) standard IAA (0.01 mg/ml); (b) purified compound from P. chrysosporium (100 times diluted fraction). (n.d.).

- NMR Sample Preparation: The Complete Guide. (n.d.).

- Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2024, May 8). Environmental Science & Technology.

- FT-IR Sample Preparation. (n.d.). NIU - Department of Chemistry and Biochemistry.

- Indole-3-Acetic Acid. (n.d.). PubChem.

- Sample Preparation. (n.d.).

- PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article.

- NMR Sample Prepar

- How to prepare IR samples? (n.d.).

- Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. (2004, November 1). PubMed.

- Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (2008, March 26). Analytical Chemistry.

- IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1... (n.d.).

- Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. (2021, March 12). PMC.

- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO.

- Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. (2007, February 24). Taylor & Francis.

- Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2024, May 21). PubMed.

- KBr Pellet Method. (n.d.). Shimadzu.

- Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. (n.d.). Canadian Science Publishing.

- Process of producing indole-3-acetic acids. (n.d.).

- Sample Preparation for UV-Vis Spectroscopy. (n.d.). Ossila.

- Substituent Effects on the NMR Chemical Shifts of Arom

- Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri. (n.d.). Canadian Science Publishing.

- Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. (2021, September 24). PMC.

- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1).

- Helpful Info. (n.d.).

- Standard Operating Procedure Ultraviolet–Visible (UV-Vis)

- General Techniques of Ultraviolet-Visible Quantitative Analysis1. (2016, April 1). Repligen.

- ¹H NMR spectrum of IAA products of microbial metabolites. (n.d.).

- Electronic substitution effect on the ground and excited state properties of indole chromophore: A comput

- Absorption spectra of indole and 5-hydroxyindole in the gas phase.... (n.d.).

- Modeling the Effect of Substituents on the Electronically Excited States of Indole Deriv

- Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. (n.d.). Modgraph.

- Indole-3-acetic acid(87-51-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- BMRB entry bmse000177 - Indole-3-acetic Acid. (n.d.).

- Theoretical studies and vibrational spectra of 1H-indole-3-acetic acid. Exploratory conformational analysis of dimeric species. (2011, June 15). PubMed.

- 1H Chemical Shifts in NMR. Part 20--anisotropic and Steric Effects in Halogen Substituent Chemical Shifts (SCS)

- Optical properties of 3-substituted indoles. (2020, July 29). PMC - NIH.

- Uv vis spectroscopy practical. (2014, May 28). Slideshare.

- Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. (2021, May 2). eGrove.

- UV/Vis Spectroscopy Guide | Principles, Equipment & More. (n.d.). Mettler Toledo.

- Where can i find a graph showing absorption spectrum of indole-3-acetic acid at visible light wavelenghts? (2016, June 10).

- Indole-3-acetic acid. (2018, February 16). SIELC Technologies.

- 3-Indole acetic acid - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.

- Indole-3-acetic acid. (n.d.). Wikipedia.

Sources

- 1. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis, absolute configuration and biological activities of both enantiomers of 2-(5,7-Dichloro-3-indolyl)propionic acid: a novel dichloroindole auxin and antiauxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5,6-Dichloro-1H-indole | 121859-57-2 [sigmaaldrich.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. 6-Chloroindole(17422-33-2) 1H NMR spectrum [chemicalbook.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]

The Dawn of Synthetic Growth: A Technical History of Synthetic Auxins

Abstract

The discovery of synthetic auxins represents a watershed moment in plant biology and agricultural science. What began as a quest to understand the fundamental principles of plant growth culminated in the creation of molecules that have profoundly shaped modern agriculture, horticulture, and research. This in-depth technical guide chronicles the journey from the initial observations of phototropism to the clandestine synthesis of the first artificial auxins during World War II and the elucidation of their molecular mechanisms of action. We will explore the key experiments that laid the foundation for auxin discovery, the chemical evolution of synthetic auxins, and the intricate signaling pathways they modulate. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the scientific underpinnings and historical context of these remarkable compounds.

The Genesis of a Concept: Early Investigations into Plant Growth

The story of auxins begins not with a chemist's flask, but with the keen observations of naturalists. In the late 19th century, Charles Darwin and his son Francis investigated the phenomenon of phototropism—the bending of plants toward a light source.[1] Through a series of elegant experiments on canary grass coleoptiles, they demonstrated that a "transmissible substance" was produced in the tip of the coleoptile and traveled downwards to elicit the bending response in the lower parts of the shoot.[1] This laid the conceptual groundwork for the existence of a chemical messenger governing plant growth.

Subsequent researchers refined the Darwins' findings. Peter Boysen-Jensen, in the early 1910s, showed that this influence could pass through a gelatin barrier but not an impermeable mica sheet, suggesting a chemical rather than a physical signal.[1] In 1919, Arpad Paal further solidified this by demonstrating that decapitated coleoptiles would bend if the tip was replaced off-center, even in complete darkness, indicating the substance actively promoted growth.[2]

It was the Dutch botanist Frits Went in 1928 who successfully isolated this growth-promoting substance.[3][4] Went's ingenious experiment, now famously known as the Avena coleoptile curvature test, provided the first quantitative bioassay for this elusive compound, which he named "auxin" from the Greek word "auxein," meaning "to grow."[2][4]

The Avena Coleoptile Curvature Test: A Foundational Bioassay

Went's Avena coleoptile curvature test was a pivotal development, transforming the study of plant growth from qualitative observation to a quantitative science.[5] The principle of the test is that the degree of curvature of a decapitated oat (Avena sativa) coleoptile is directly proportional to the concentration of auxin applied to one side.[3][6]

Caption: Workflow of the Avena coleoptile curvature test.

The First Synthetic Auxins: A Tale of Wartime Discovery

The identification of the primary natural auxin, indole-3-acetic acid (IAA), in the 1930s spurred the search for synthetic analogues.[1] This quest was driven by the desire for more stable and potent compounds for agricultural applications. The outbreak of World War II accelerated this research, albeit under a veil of secrecy.

The discovery of the first commercially significant synthetic auxins, 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), was a case of near-simultaneous, independent discovery in both the United Kingdom and the United States.[7][8]

In the UK, a team at Imperial Chemical Industries (ICI) led by William G. Templeman, and another group at Rothamsted Experimental Station, were investigating the potential of these compounds as selective herbicides.[7] Concurrently, in the US, similar discoveries were being made by researchers at the American Chemical Paint Company and the University of Chicago in collaboration with the U.S. Department of Agriculture.[7] Due to wartime security measures, these findings were not immediately published, leading to some initial confusion over priority.[7] However, it is now recognized that all these groups played a crucial role in the dawn of the synthetic auxin era.[7]

The first commercial release of 2,4-D in 1946 marked a revolution in agriculture, offering a selective means to control broadleaf weeds in cereal crops.[8]

Chemical Evolution of Early Synthetic Auxins

The first synthetic auxins were primarily derivatives of phenoxyacetic acid, indole-3-butyric acid, and naphthaleneacetic acid. These compounds shared structural similarities with IAA, notably an aromatic ring and a carboxylic acid side chain, which were found to be crucial for their biological activity.[9]

| Synthetic Auxin | Chemical Structure | Year of First Synthesis/Discovery | Key Characteristics |

| Indole-3-butyric acid (IBA) | 1935 | Considered synthetic for a long time, but later found to occur naturally.[10] Primarily used as a rooting hormone.[11] | |

| 1-Naphthaleneacetic acid (NAA) | 1929 | A potent synthetic auxin used for rooting, fruit thinning, and preventing premature fruit drop.[12] | |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 1941 | One of the first selective organic herbicides, highly effective against broadleaf weeds in grass crops.[8] | |

| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | c. 1941 | Discovered around the same time as 2,4-D with similar selective herbicidal properties.[7] | |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | c. 1940s | A potent herbicide, often used in combination with 2,4-D (e.g., in Agent Orange). Its use was later restricted due to contamination with dioxin.[1][8] | |

| Fenoprop (2,4,5-TP or Silvex) | c. 1945 | A derivative of 2,4,5-T with a propionic acid side chain, also used as a selective herbicide.[13] |

Mechanism of Action: Hijacking the Plant's Growth Machinery

Synthetic auxins exert their effects by mimicking natural auxin and overwhelming the plant's hormonal regulatory systems.[14] At the molecular level, they co-opt the plant's natural auxin signaling pathway, leading to a cascade of events that, at high concentrations, result in uncontrolled growth and ultimately, death in susceptible species.[14]

The core of the auxin signaling pathway involves three main protein families:

-

TIR1/AFB F-box proteins: These are the auxin receptors.[15][16]

-

Aux/IAA proteins: These are transcriptional repressors.[17]

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of genes.[16]

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes.[16] When auxin (either natural or synthetic) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and an Aux/IAA repressor.[7][15] This targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[16] The degradation of the Aux/IAA repressor liberates the ARF, which can then activate the transcription of a host of genes involved in cell division, expansion, and differentiation.[16] The sustained and overwhelming activation of this pathway by stable synthetic auxins leads to the characteristic symptoms of herbicide injury, including epinasty (downward bending of leaves), stem twisting, and callus formation.[14]

Caption: The core auxin signaling pathway.

Experimental Protocols: The Avena Coleoptile Curvature Test

The following protocol is a generalized procedure for the classic Avena coleoptile curvature test, based on the principles established by Frits Went.

Materials:

-

Avena sativa (oat) seeds

-

Agar powder

-

Petri dishes

-

Glass holders or small vials

-

Razor blades

-

Red light source

-

Millimeter ruler

-

Protractor or image analysis software

-

Test solutions of known and unknown auxin concentrations

Procedure:

-

Seed Germination:

-

Soak Avena sativa seeds in water for 2-4 hours.

-

Germinate the seeds on moist filter paper in complete darkness for approximately 48-72 hours, or until the coleoptiles are 2-3 cm long.[6]

-

Expose the seedlings to a brief period of red light (2-4 hours) about two days after germination to inhibit mesocotyl elongation.[6]

-

-

Preparation of Coleoptiles:

-

Auxin Collection (for creating a standard curve):

-

Place the excised coleoptile tips on a block of 1.5-2% agar for 1-3 hours to allow the natural auxin to diffuse into the agar.[6]

-

This auxin-infused agar can then be used to create a standard dilution series.

-

-

Assay Setup:

-

After the initial decapitation and a further growth period of about 3 hours, perform a second decapitation, removing a larger section (approx. 4 mm) of the coleoptile.[6] This ensures that any regenerated tip is removed.

-

Carefully pull the primary leaf up slightly to break its connection at the base, allowing it to serve as a support for the agar block.[6]

-

Prepare small agar blocks (e.g., 1 mm³) containing the test solutions of known or unknown auxin concentrations.

-

Place an agar block asymmetrically (off-center) on the cut surface of each decapitated coleoptile.[6]

-

-

Incubation and Measurement:

-

Incubate the prepared coleoptiles in a dark, high-humidity environment for 90-120 minutes.[6]

-

After incubation, photograph the coleoptiles or create shadowgraphs.

-

Measure the angle of curvature of each coleoptile. The angle is measured between the vertical axis and a line drawn along the curved portion of the coleoptile.[6]

-

-

Data Analysis:

-

Plot the angle of curvature against the logarithm of the known auxin concentrations to generate a standard curve.

-

The concentration of auxin in the unknown sample can be determined by interpolating its measured curvature on the standard curve.

-

Conclusion

The discovery and development of synthetic auxins stand as a testament to the power of fundamental research to drive technological innovation. From the meticulous observations of the Darwins to the clandestine wartime research that gave rise to the first selective herbicides, the story of synthetic auxins is one of scientific curiosity, ingenuity, and profound impact. As our understanding of the intricate molecular mechanisms of auxin action continues to evolve, so too will our ability to rationally design new compounds with tailored activities for agriculture, horticulture, and beyond. The legacy of these early discoveries continues to shape our world, demonstrating how the study of a simple plant hormone can lead to a revolution in how we feed a growing global population.

References

-

Complex regulation of the TIR1/AFB family of auxin receptors. (2009). PNAS. [Link]

-

Describe the procedure of Avena curvature test. (2022). Brainly.in. [Link]

-

Who discovered the Avena curvature test for auxins? - Infinity Learn. (n.d.). Infinity Learn. [Link]

-

What is 1-Naphthaleneacetic acid used for - Knowledge - Bloom Tech. (2023). Bloom Tech. [Link]

-

17.3 Herbicides that Mimic or Interfere with Auxin. (n.d.). The Ohio State University Pressbooks. [Link]

-

Auxin - Wikipedia. (n.d.). Wikipedia. [Link]

-

Study Notes on Bioassay (With Diagram) | Plants. (2016). Biology Discussion. [Link]

-

Mechanisms of Auxin Signalling Pathways in Plants: A Comprehensive Review. (2025). PhytoTalks. [Link]

-

SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. (n.d.). PMC. [Link]

-

Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf. (n.d.). BioOne. [Link]

-

Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. (2022). bioRxiv. [Link]

-

avena curvature test is bioassay for examining the activity of auxins. (2014). askIITians. [Link]

-

Auxin Bioassay | PDF. (n.d.). Scribd. [Link]

-

Avena curvature test is a bioassay for the activity of(a) Auxin(b) Et. (2025). askIITians. [Link]

-

Indole-3-butyric acid - Wikipedia. (n.d.). Wikipedia. [Link]

-

Study on synthesis of plant growth hormone indole-3-butyric acid. (n.d.). Tạp chí Hóa Học. [Link]

- US2655531A - Method of making naphthaleneacetic acid. (n.d.).

-

Avena curvature test was first of all done by aJCBose class 11 biology CBSE. (2024). Vedantu. [Link]

-

Indole-3-Butyric Acid (IBA). (n.d.). Agricultural Marketing Service - USDA. [Link]

-

Synthetic Auxins in Plants (With Diagram). (2016). Biology Discussion. [Link]

-

Synthesis of Indole-3-butyric acid (rooting hormone) - how difficult is this? (2017). Sciencemadness Discussion Board. [Link]

-

The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. (2015). ResearchGate. [Link]

-

Synthetic Auxin Resistant Weeds. (n.d.). University of Nebraska-Lincoln. [Link]

-

Indole-3-butyric acid in plants : occurrence, synthesis, metabolism and transport. (1993). Physiologia Plantarum. [Link]

-

The Avena curvature is used for bioassay of. (2023). Filo. [Link]

-

Fenoprop - Wikipedia. (n.d.). Wikipedia. [Link]

-

The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. (2016). PubMed. [Link]

-

2,4-D: Controversial since always, essential as never. (2017). Revista Cultivar - Agriculture. [Link]

-

Avena curvature test was first of all done by aJCBose class 11 biology CBSE. (2024). Vedantu. [Link]

-

Plant Growth Regulators. (n.d.). Dr. H.B. MAHESHA. [Link]

-

Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis. (2025). MDPI. [Link]

-

1 Chemical structures of natural and synthetic auxins. (a) Natural auxins: indole-3-acetic acid (IAA). (n.d.). ResearchGate. [Link]

-

Bioassay for plant growth regulators | PDF. (n.d.). Scribd. [Link]

-

Avena curvature test is a bioassay for examining the activity of. (2022). Filo. [Link]

-

Auxin Activity: Past, present, and Future. (n.d.). PMC. [Link]

-

Bioassays for Identifying and Characterizing Plant Regulatory Peptides. (2023). MDPI. [Link]

-

Auxins: History, Bioassay, Function and Uses. (2016). Biology Discussion. [Link]

-

Auxins - Plant Hormones. (n.d.). University of Hamburg. [Link]

-

Indole-3-Butyric Acid Analyzed with HPLC. (n.d.). MTC USA. [Link]

-

1-Naphthaleneacetic acid - Wikipedia. (n.d.). Wikipedia. [Link]

-

Chronological evolution of the auxin concept. Two different periods.... (n.d.). ResearchGate. [Link]

-

Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold. (2025). ACS Publications. [Link]

-

Structure activity relationships of selected naphthalene derivatives. (n.d.). PubMed. [Link]

-

UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins. (n.d.). St. Joseph's College. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. Who discovered the Avena curvature test for auxins? [infinitylearn.com]

- 4. avena curvature test is bioassay for examining the activity of auxins - askIITians [askiitians.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Auxin and its role in plant development: structure, signalling, regulation and response mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4-D: Controversial since always, essential as never - Revista Cultivar [revistacultivar.com]

- 8. DSpace [open.bu.edu]

- 9. ams.usda.gov [ams.usda.gov]

- 10. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]

- 11. ca.bloomtechz.com [ca.bloomtechz.com]

- 12. Fenoprop - Wikipedia [en.wikipedia.org]

- 13. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. dspace.library.uu.nl [dspace.library.uu.nl]

- 17. brainly.in [brainly.in]

Methodological & Application

Application Note: Preparation and Handling of 5,6-Dichloroindole-3-acetic Acid (5,6-Cl2-IAA)

[1]

Abstract

5,6-dichloroindole-3-acetic acid (5,6-Cl2-IAA) is a halogenated synthetic auxin analog characterized by significantly higher potency and stability compared to the natural auxin, Indole-3-acetic acid (IAA). Its enhanced activity is primarily attributed to its resistance to auxin oxidases and higher affinity for auxin receptors (e.g., TIR1). This guide provides a standardized, self-validating protocol for preparing high-purity stock solutions, ensuring experimental reproducibility in rhizogenesis, somatic embryogenesis, and chemical biology applications.

Introduction & Mechanistic Insight

The "Super-Auxin" Effect

While IAA is the ubiquitous natural auxin, it suffers from rapid degradation via photo-oxidation and enzymatic cleavage by auxin oxidases (peroxidases). 5,6-Cl2-IAA overcomes these limitations through halogenation at the 5 and 6 positions of the indole ring.

-

Enzymatic Resistance: The chlorine atoms sterically and electronically hinder the oxidative attack at the indole ring, prolonging the half-life of the molecule in vivo.

-

Receptor Affinity: Structural studies suggest that the 5,6-dichloro substitution optimizes the fit within the hydrophobic pocket of the TIR1 ubiquitin-ligase complex, leading to more robust degradation of Aux/IAA repressor proteins and stronger downstream gene activation.

Critical Physicochemical Profile

Understanding the solute is the first step to a successful solution.

| Property | Specification | Notes |

| Compound Name | 5,6-dichloroindole-3-acetic acid | Abbreviated as 5,6-Cl2-IAA |

| CAS Number | 98640-00-7 (Verify with supplier) | Note: Do not confuse with 5-Chloro-IAA (1912-45-4) |